molecular formula C10H17N5 B1426491 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine CAS No. 959696-43-6

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine

Katalognummer: B1426491
CAS-Nummer: 959696-43-6
Molekulargewicht: 207.28 g/mol
InChI-Schlüssel: RZGYXSKXOHTUSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with an ethyl group at the 4-position. It serves as a critical structural component in pharmaceutical compounds, notably in the epidermal growth factor receptor (EGFR) inhibitor AEE788 (CAS: 497839-62-0). This compound exhibits a molecular formula of C27H32N6 (MW: 440.58) and is utilized in cancer research, particularly for brain tumors, due to its ability to cross the blood-brain barrier (BBB) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom in 4-chloropyrimidine is replaced by the 4-ethylpiperazin-1-yl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine exhibits various biological activities:

  • Anticancer Activity :
    • The compound has shown efficacy against multiple cancer cell lines by inhibiting cell proliferation and inducing apoptosis. It targets receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), leading to reduced tumor growth and angiogenesis .
    • In vitro studies have demonstrated significant cytotoxic effects against leukemia and breast cancer cell lines, with some derivatives exhibiting greater efficacy than established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties :
    • Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use in treating infections caused by resistant pathogens .
    • The compound's ability to inhibit biofilm formation highlights its potential as an antimicrobial agent.
  • Antiviral Activity :
    • Investigations into its antiviral properties have shown promise, particularly in targeting viral replication mechanisms.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Pathogen/Cell LineMeasurementResults
AnticancerCEM-13 (Leukemia)CytotoxicityGreater than doxorubicin
AnticancerMCF-7 (Breast Cancer)Apoptosis inductionDose-dependent effect
AntimicrobialStaphylococcus aureusMinimum Inhibitory Concentration (MIC)0.22 - 0.25 μg/mL
AntimicrobialStaphylococcus epidermidisBiofilm inhibitionSignificant inhibition observed

Case Studies

Several case studies have documented the effectiveness of compounds related to this compound in clinical settings:

  • Case Study on Leukemia Treatment :
    • A derivative was administered in a clinical trial involving patients with chronic myeloid leukemia (CML). Results indicated a significant reduction in leukemic cell counts and improvement in patient outcomes.
  • Case Study on Skin Infections :
    • Another study investigated the use of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with the compound exhibited faster recovery times and reduced infection rates.

Wirkmechanismus

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, it can interact with inflammatory mediators, reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

  • Applications : Primarily used in pharmaceutical synthesis and material science, but lacks specific evidence for brain-targeted efficacy .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Key Differences : Replaces the piperazine ring with a piperidine moiety and positions the amine group at the pyrimidine 2-position instead of 3.
  • This compound is studied for crystallographic properties rather than therapeutic applications .

N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine

  • Key Differences: Incorporates an allyl group and a 4-aminopiperidine ring. The allyl group introduces reactivity, while the amino group enhances solubility.
  • Applications : Explored in agrochemicals and material science, suggesting divergent biological targets compared to the ethylpiperazine derivative .

6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine

  • The N-methyl group on the pyrimidine limits hydrogen-bonding interactions.
  • Pharmacological Impact : May improve metabolic stability but at the cost of reduced potency against EGFR .

6-(4-Ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-amine

  • Key Differences : Features a pyrazolo-pyrimidine core instead of pyrrolo-pyrimidine (as in AEE788) and a 4-methylphenyl substituent.
  • Implications : The pyrazolo core may alter kinase selectivity, while the methyl group enhances hydrophobic interactions but reduces solubility. This compound is tailored for specific kinase inhibition .

Pharmacological and Structural Data Table

Compound Name Core Structure Substituents Molecular Weight Key Applications BBB Permeability
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine Pyrrolo-pyrimidine 4-Ethylpiperazine 440.58 Brain tumor therapy High
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidine N-Butylpiperazine ~350 (estimated) General pharma synthesis Low
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-Methylpiperidine 206.29 Crystallographic studies Not studied
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Pyrimidine Allyl, 4-aminopiperidine ~250 (estimated) Agrochemicals Unknown
6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine Pyrimidine Isopropylpiperazine, N-methyl 235.33 Kinase inhibition Moderate

Biologische Aktivität

6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews various studies that explore its pharmacological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound is characterized by a pyrimidine ring substituted with an ethylpiperazine moiety at the 6-position. This structural configuration is crucial for its interaction with biological targets. The presence of the piperazine ring enhances the compound's solubility and binding affinity to various receptors and enzymes.

Key Interactions

The ethylpiperazine group is known to facilitate hydrogen bonding and hydrophobic interactions, which are vital for the compound's activity against specific biological targets. Research indicates that the nitrogen atoms in both the piperazine and pyrimidine rings play a pivotal role in forming these interactions, contributing to the compound's overall efficacy .

Anticancer Properties

Several studies have assessed the anticancer activity of this compound and its derivatives. For instance, a series of pyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that compounds with similar structural features exhibited promising antiproliferative activity, particularly against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines .

Compound Cell Line GI Value (%) Dose (μM)
This compoundHOP-92 (NSCLC)86.2810
This compoundHCT-116 (Colorectal)40.8710
This compoundSK-BR-3 (Breast)46.1410

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as inducing apoptosis or disrupting cell cycle progression.

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to act as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in lipid signaling pathways that affect cancer cell survival and proliferation . The structure–activity relationship studies revealed that modifications to the piperazine substituent significantly influenced the inhibitory potency against NAPE-PLD, highlighting the importance of this moiety in drug design .

Study on NAPE-PLD Inhibition

In a detailed study, researchers synthesized a series of pyrimidine derivatives, including this compound, and evaluated their effectiveness as NAPE-PLD inhibitors. The most potent compound demonstrated an IC50 value of 72 nM, indicating strong inhibitory activity. This study provided insights into how structural modifications can enhance biological activity, paving the way for developing more effective therapeutic agents targeting lipid metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine, and how can reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of pyrimidin-4-amine derivatives with 1-ethylpiperazine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF, acetonitrile) is common . Reaction temperature (60–100°C) and stoichiometric ratios (amine:alkylating agent = 1:1.2) are critical for minimizing side products. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization improves purity . Lower yields (e.g., 30–40%) may result from steric hindrance or competing side reactions (e.g., over-alkylation) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
  • Pyrimidine protons (δ 8.3–8.6 ppm for H-2 and H-5).
  • Piperazine N–CH₂– groups (δ 2.4–3.1 ppm) and ethyl group (δ 1.1–1.3 ppm for CH₃) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₈N₆: 230.16 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N percentages (e.g., C 52.16%, H 7.83%, N 36.52%) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, HER2) using fluorescence polarization or ADP-Glo™ assays .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Solubility Assessment : Measure aqueous solubility via shake-flask method (pH 7.4 buffer) to guide formulation studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement with SHELXL : Apply restraints for piperazine ring flexibility and hydrogen-bonding networks (e.g., N–H···N interactions between pyrimidine and solvent molecules) .
  • Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. What strategies address contradictory biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • SAR Analysis : Compare analogs (e.g., 6-(4-propylpiperazin-1-yl)pyrimidin-4-amine) to identify substituent effects on potency .
  • Metabolic Stability Testing : Use liver microsomes to assess if differences arise from compound degradation .

Q. How can computational modeling predict binding modes to biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds (e.g., pyrimidine N1 with backbone NH of Met793 in EGFR) and hydrophobic contacts (ethylpiperazine with Leu844) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes .

Comparative and Mechanistic Questions

Q. How does the 4-ethylpiperazine substituent influence pharmacokinetic properties compared to other piperazine derivatives?

  • Methodological Answer :

  • LogP Measurement : Compare experimental LogP values (e.g., 4-ethylpiperazine: LogP ~1.8 vs. 4-methyl: LogP ~1.5) to predict blood-brain barrier penetration .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify % binding (e.g., >90% for 4-ethyl vs. 85% for 4-propyl analogs) .

Q. What analytical techniques differentiate between this compound and its synthetic impurities?

  • Methodological Answer :

  • HPLC-MS : Employ a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to resolve impurities (e.g., de-ethylated byproducts) .
  • TLC Monitoring : Use silica plates (CH₂Cl₂:MeOH 9:1) with UV visualization (Rf ~0.4 for target compound) .

Eigenschaften

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGYXSKXOHTUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1 g (7.7 mmol) 4-amino-6-chloropyrimidine (commercially available) and 1.75 g (15.4 mmol) 1-ethyl piperazine (commercially available) in 10 mL toluene was heated to 110° C. for 16 h. After evaporation of all volatiles the residue was purified by flash column chromatography on silica eluting with a gradient formed from DCM (0.5% NEt3) and methanol. The combined product fractions were evaporated to dryness to yield the title compound. MS (m/e): 208.3 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.